1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-4-10-8-7(6)2-1-3-9-8/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIWRKYDYWYFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20418704 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4649-09-6 | |
| Record name | 4649-09-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20418704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Azaindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Historical Context and Significance of the Pyrrolo 2,3 B Pyridine Scaffold in Heterocyclic Chemistry
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole (B17877), is a bicyclic heterocycle that has garnered substantial attention in the field of organic and medicinal chemistry. juniperpublishers.com Structurally, it is an isostere of indole (B1671886), where a nitrogen atom replaces the C7 carbon, and it also shares structural similarities with purines. pharmablock.com This bioisosteric relationship allows 7-azaindole-based molecules to mimic endogenous ligands and interact with biological targets that recognize indole or purine (B94841) motifs. pharmablock.com
Although rare in nature, the 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry. pharmablock.com Its significance grew exponentially with the understanding of its utility in the design of kinase inhibitors. pharmablock.com Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in many diseases, including cancer. The 7-azaindole framework serves as an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the hinge region of the ATP-binding site in many kinases, effectively mimicking the interaction of adenine (B156593) from ATP. pharmablock.comjst.go.jpnih.gov
A landmark example of its importance is the development of Vemurafenib, an FDA-approved inhibitor of B-RAF kinase for the treatment of melanoma. jst.go.jpnih.gov The discovery of Vemurafenib through fragment-based drug design highlighted the immense potential of the 7-azaindole scaffold, catalyzing extensive research into its application for developing a wide range of therapeutic agents. pharmablock.comjst.go.jpnih.gov
Overview of 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde As a Key Synthetic Intermediate
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde is a derivative of the 7-azaindole (B17877) scaffold, distinguished by a formyl (-CHO) group at the 3-position of the pyrrole (B145914) ring. nih.gov This compound is not typically an end-product but rather a critical intermediate in the synthesis of more complex molecules. The aldehyde functional group is highly versatile, serving as a reactive handle for a multitude of chemical transformations.
The strategic placement of the aldehyde at the 3-position, a site known for electrophilic substitution on the 7-azaindole ring, makes it an ideal starting point for molecular elaboration. Chemists utilize this intermediate in various reactions, including condensations, cross-couplings, and reductive aminations, to introduce diverse substituents and build molecular complexity. This versatility enables the creation of large libraries of novel pyrrolo[2,3-b]pyridine derivatives for screening against various biological targets, particularly in the pursuit of new kinase inhibitors.
Current Research Landscape and Academic Relevance
De Novo Synthesis Approaches to the 1H-Pyrrolo[2,3-b]pyridine Ring System
The construction of the bicyclic 7-azaindole framework can be achieved through strategies that either form the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) (pyrrolo annelation) or append the pyridine ring to a pyrrole precursor (pyridine annulation). rsc.orgresearchgate.net
Cyclization Reactions for Pyrrole Ring Formation
A prevalent strategy for synthesizing 7-azaindole derivatives involves constructing the pyrrole ring from suitably substituted pyridine precursors. These methods often leverage transition metal-catalyzed cross-coupling reactions to form key C-C or C-N bonds.
One effective approach is the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by an intramolecular cyclization. For instance, 2-amino-3-iodopyridine (B10696) can be coupled with various alkynes, and the resulting 2-amino-3-(alkynyl)pyridines undergo cyclization to yield 2-substituted 7-azaindoles. organic-chemistry.org A notable advancement in this area is the use of iron catalysts under microwave irradiation, which provides an efficient and practical procedure for the synthesis of various 7-azaindole derivatives from o-haloaromatic amines and terminal alkynes. researchgate.net
Classic named reactions adapted for azaindole synthesis, such as the Madelung and Fischer syntheses, are also employed, though they can be limited in scope compared to their application in the indole (B1671886) field. researchgate.netrsc.org The modified Madelung synthesis can be used to prepare 2-substituted 7-azaindoles from the cyclization of amides derived from 2-aminopyridines. researchgate.net
| Precursor | Reagents & Conditions | Product | Yield | Reference |
| 2-Amino-3-iodopyridine & Terminal Alkyne | 1. Pd-catalyst (Sonogashira coupling) 2. K-t-butoxide, 18-crown-6, Toluene, 65°C (Cyclization) | 2-Substituted 7-azaindole | Good | organic-chemistry.org |
| 3-Iodo-pyridin-2-ylamine & Terminal Alkyne | Fe(acac)₃, Microwave, 130°C, 60 min | 2-Substituted 7-azaindole | Not specified | researchgate.net |
| 2-Amino-3-methylpyridine derivative (Amide) | Strong base (e.g., NaNH₂) | 2-Substituted 7-azaindole | Variable | researchgate.net |
Pyridine Ring Annulation Strategies
Alternatively, the pyridine ring can be constructed onto a pyrrole scaffold. This approach is particularly useful for accessing highly substituted 7-azaindole derivatives that may be difficult to obtain via pyrrole formation strategies.
A key example involves the reaction of 5-aminopyrroles with benzoylacetonitrile (B15868) and aromatic aldehydes in a multi-component reaction. This strategy leads to the formation of highly substituted 7-azaindoles in moderate to good yields through a pyridine ring annulation process. uni-rostock.de Another powerful method is the cyclo-condensation reaction of 2-amino-1H-pyrrole-3-carbonitrile derivatives with reagents like acetyl acetone (B3395972) or ethyl cyanoacetate (B8463686) in the presence of an acid catalyst to produce new substituted 1H-pyrrolo[2,3-b]pyridines. researchgate.net
| Pyrrole Precursor | Reagents | Key Transformation | Reference |
| 5-Aminopyrroles | Aromatic aldehydes, Benzoylacetonitrile | Pyridine ring annulation | uni-rostock.de |
| 2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile | Acetyl acetone, Ethyl cyanoacetate, or Malononitrile; Acetic acid, HCl | Cyclo-condensation | researchgate.net |
Condensation Reactions Utilizing Pyrrole and Pyridine Precursors
This approach builds the bicyclic system by joining distinct pyrrole and pyridine fragments or their acyclic precursors. The Chichibabin reaction, for example, can be adapted for this purpose. A lithium diisopropylamide (LDA)-mediated condensation of a 2-substituted-3-picoline with a nitrile, such as benzonitrile, affords the corresponding 2-aryl-7-azaindole. nih.gov This reaction proceeds via the nucleophilic addition of a metalated picoline to the nitrile, followed by cyclization to form the pyrrole ring onto the pyridine core. nih.gov This method highlights the synthetic challenge of controlling the reactivity of pyridine derivatives. nih.gov
Formylation Reactions at the C-3 Position of the Pyrrolo[2,3-b]pyridine Scaffold
The C-3 position of the 7-azaindole ring is electron-rich and analogous to the C-3 position of indole, making it susceptible to electrophilic substitution. rsc.org This reactivity is exploited to introduce the crucial formyl group, yielding 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key synthetic intermediate. eurekaselect.com
Direct Functionalization Methods (e.g., Duff Reaction)
Direct formylation methods introduce the aldehyde functionality in a single synthetic step. The Vilsmeier-Haack and Duff reactions are prominent examples.
The Vilsmeier-Haack reaction is a widely used, mild, and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. nih.gov The reaction of 1H-pyrrolo[2,3-b]pyridine with the Vilsmeier reagent successfully yields the 3-carbaldehyde derivative. ijpcbs.comdtic.mil
The Duff reaction is another method for the direct formylation of activated aromatic rings. A one-step Duff reaction has been successfully developed to 3-formylate 7-azaindole. dtic.mil
The Reimer-Tiemann reaction , which uses chloroform (B151607) and a strong base, is another classic formylation method. wikipedia.org While highly effective for phenols, its application to electron-rich heterocycles like pyrroles and indoles is also known. nrochemistry.comunacademy.com However, under these basic conditions, pyrroles can sometimes undergo ring-expansion to form 3-chloropyridines, a potential side reaction to consider. nrochemistry.com
| Reaction Name | Reagents | Key Features | Reference |
| Vilsmeier-Haack | POCl₃, DMF | Mild, efficient, widely applicable to electron-rich heterocycles. | ijpcbs.comorganic-chemistry.orgdtic.mil |
| Duff Reaction | Hexamethylenetetramine, acid | One-step direct formylation. | dtic.mil |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Ortho-formylation of phenols; applicable to some heterocycles but risk of side reactions. | wikipedia.orgnrochemistry.com |
Indirect Formylation Pathways
Indirect methods involve the introduction of a functional group at the C-3 position that can be subsequently converted into an aldehyde. These multi-step sequences offer alternative routes when direct methods are inefficient or incompatible with other functionalities on the molecule.
One common strategy involves the acylation of the 7-azaindole at the C-3 position. Friedel-Crafts acylation using an acyl chloride and a Lewis acid like aluminum chloride (AlCl₃) can introduce an acetyl or other acyl group, which could then be manipulated to form the aldehyde. nih.govresearchgate.net
Another pathway could involve the introduction of a C1 unit that can be oxidized to an aldehyde. For example, a hydroxymethyl group can be introduced and subsequently oxidized. Modern methods developed for indoles, such as iron-catalyzed formylation using formaldehyde (B43269) and aqueous ammonia, or visible-light-mediated photoredox catalysis using an amine as the carbon source, represent potential strategies that could be adapted for the 7-azaindole scaffold. organic-chemistry.orgorganic-chemistry.org
Furthermore, functionalization via organometallic intermediates provides a versatile indirect route. Halogenation at the C-3 position, followed by metal-halogen exchange to form a lithio or Grignard species, allows for reaction with a formylating agent like DMF to yield the desired aldehyde. rsc.orgeurekaselect.com
Stereoselective and Regioselective Synthesis of Substituted this compound Derivatives
The precise control of substituent placement on the this compound framework is crucial for modulating its physicochemical and biological properties. This section details key strategies for achieving stereoselectivity and regioselectivity in the synthesis of its substituted derivatives.
Halogenated derivatives of this compound serve as versatile intermediates for further functionalization, particularly through cross-coupling reactions. Regioselective halogenation of the 7-azaindole ring system can be challenging due to the presence of two electron-rich rings. However, specific methods have been developed to achieve selective halogenation at various positions. For instance, electrophilic aromatic substitution reactions can be directed to specific carbons of the pyridine or pyrrole ring by carefully choosing the halogenating agent and reaction conditions. While direct halogenation of the parent this compound is not extensively detailed in the provided literature, general methods for halogenating pyridines can be considered. These often require harsh conditions, but newer methods, such as those involving Zincke imine intermediates, allow for 3-selective halogenation of pyridines. chemrxiv.org
The introduction of alkyl and aryl groups at both nitrogen and carbon atoms of the this compound core is a key strategy for generating molecular diversity. N-alkylation and N-arylation of the pyrrole nitrogen are typically achieved under basic conditions.
Direct C-H arylation has emerged as a powerful tool for the regioselective introduction of aryl groups, avoiding the need for pre-functionalized starting materials. For instance, palladium-catalyzed C6 arylation of pyrrolo[2,3-d]pyrimidines with arylboronic acids has been successfully developed. chemistryviews.org A proposed mechanism for a similar reaction on a 7-chloro-6-azaindole suggests the involvement of a Pd-catalyst. researchgate.net While direct C-H arylation of the C3 position of indazoles and pyrazoles has been challenging, a practical Pd(II)/Phen catalyst system has been reported for this transformation. rsc.org
| Position | Reaction Type | Reagents and Conditions | Product Type |
| N1 | Alkylation | Alkyl halide, Base (e.g., NaH) | N-alkylated derivative |
| N1 | Arylation | Aryl halide, CuI, Base | N-arylated derivative |
| C6 | Arylation | Arylboronic acid, Pd(OAc)2, TEMPO, CF3CO2H | C6-arylated derivative chemistryviews.org |
| C3 | Arylation | ArI or ArBr, Pd(II)/Phen catalyst | C3-arylated derivative rsc.org |
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 1H-pyrrolo[2,3-b]pyridine scaffold, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. atlanchimpharma.com These reactions typically involve a halogenated or triflated 7-azaindole derivative as the electrophilic partner.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl substituents. It involves the coupling of a halo-7-azaindole with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov The reaction is tolerant of a wide range of functional groups and has been applied to the synthesis of C3,C6-diaryl 7-azaindoles. acs.org
Heck Reaction: The Heck reaction allows for the introduction of alkenyl groups by coupling a halo-7-azaindole with an alkene in the presence of a palladium catalyst and a base. atlanchimpharma.com A cascade C-N cross-coupling/Heck reaction has been developed for the synthesis of substituted 4-, 5-, 6-, and 7-azaindoles. acs.orgnih.gov
Sonogashira Coupling: This reaction is employed to introduce alkynyl moieties by coupling a halo-7-azaindole with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govorganic-chemistry.org The Sonogashira reaction has been utilized in the synthesis of various 7-azaindole derivatives. researchgate.net
| Reaction | Coupling Partners | Catalyst System | Bond Formed |
| Suzuki-Miyaura acs.org | Halo-7-azaindole + Arylboronic acid | Pd2dba3 / SPhos | C-C (Aryl) |
| Heck acs.orgnih.gov | Amino-o-bromopyridine + Alkenyl bromide | Pd2(dba)3 / XPhos | C-C (Alkenyl) |
| Sonogashira nih.govresearchgate.net | Halo-7-azaindole + Terminal alkyne | Pd catalyst / Cu(I) cocatalyst | C-C (Alkynyl) |
Nucleophilic substitution reactions on appropriately activated this compound derivatives provide a straightforward route to a wide array of functionalized analogs. For example, a halogen atom at the C4 or C6 position can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups. Palladium-catalyzed amination of unprotected halo-7-azaindoles has been reported, providing an efficient method for the synthesis of amino-substituted derivatives. mit.edu
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods in line with the principles of green chemistry. mdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in
For the synthesis of this compound and its analogs, several green strategies are being explored. These include:
Catalysis: The use of highly efficient and recyclable catalysts can significantly reduce waste and improve atom economy.
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. eresearchco.com
Solvent-Free Reactions: Performing reactions in the absence of a solvent or in greener solvents like water or ionic liquids can significantly reduce the environmental impact. rasayanjournal.co.in
Multicomponent Reactions: Designing synthetic routes that involve the combination of three or more reactants in a single step (multicomponent reactions) can lead to a significant reduction in the number of synthetic steps and purification procedures, thereby minimizing waste generation. rasayanjournal.co.in
While specific examples of green chemistry approaches applied directly to the synthesis of this compound are not extensively detailed in the provided search results, the general principles of green chemistry are being increasingly adopted in heterocyclic synthesis and are applicable to this target molecule. mdpi.comeresearchco.com
Reactions Involving the Aldehyde Functional Group
The aldehyde moiety at the C3-position is a primary site for various chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. Its reactivity is central to the utility of this compound as a building block in the synthesis of more complex molecules. sigmaaldrich.com
Oxime Formation and Other Condensation Reactions
The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes condensation reactions with various nucleophiles. A classic example is the formation of an oxime through reaction with hydroxylamine (B1172632). This reaction proceeds via nucleophilic attack of the hydroxylamine on the aldehyde, followed by dehydration to yield the corresponding this compound oxime.
Beyond simple oxime formation, the aldehyde group participates in a variety of other condensation reactions. For instance, it can react with compounds containing active methylene (B1212753) groups. A documented example involves the condensation of the aldehyde with malonic acid in the presence of piperidine (B6355638) and pyridine, which affords an α,β-unsaturated carboxylic acid. researchgate.net This Knoevenagel-type condensation highlights the aldehyde's ability to act as an electrophile for carbanion nucleophiles. Similarly, it can undergo condensation with primary amines to form Schiff bases or aldimines. ekb.eg
Table 1: Examples of Condensation Reactions
| Reactant | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| Hydroxylamine | Mild acid or base | Oxime | researchgate.net |
| Malonic Acid | Piperidine, Pyridine, 40°C | α,β-Unsaturated acid | researchgate.net |
Oxidation and Reduction Processes
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The oxidation of the aldehyde to the corresponding 1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a key transformation. This can be achieved using various oxidizing agents. One reported method involves the oxidation of the N-protected analogue, N-phenylsulfonyl-3-formyl-7-azaindole, using sodium chlorite (B76162) (NaClO2) to yield the carboxylic acid in high yield (95%). researchgate.net Aldehyde oxidases, which are molybdenum-containing enzymes, are also known to catalyze the conversion of aldehydes to their corresponding carboxylic acids in biological systems. nih.gov
Reduction: The reduction of the aldehyde group provides the corresponding primary alcohol, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanol. This transformation is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a mild and selective reagent frequently used for the reduction of aldehydes and ketones to alcohols. masterorganicchemistry.commasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H-) to the carbonyl carbon, followed by protonation of the resulting alkoxide upon workup. masterorganicchemistry.com Another powerful reducing agent, lithium aluminum hydride (LiAlH4), can also be used, although it is less selective than NaBH4.
Table 2: Oxidation and Reduction Reactions
| Transformation | Reagent/Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation | Sodium Chlorite (NaClO2) | Carboxylic Acid | researchgate.net |
Wittig and Related Olefination Reactions
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. beilstein-journals.org This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by deprotonating a phosphonium (B103445) salt with a strong base. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and a phosphine (B1218219) oxide byproduct.
While specific examples detailing the Wittig reaction with this compound are not extensively documented in the reviewed literature, the reactivity of the aldehyde group makes it a suitable substrate for such transformations. The analogous intramolecular Wittig reactions of indole-7-carbaldehydes and indole-2-carbaldehydes have been successfully employed to synthesize pyrroloquinolines and pyrroloindoles, respectively, demonstrating the feasibility of this reaction on similar heterocyclic systems. arkat-usa.org The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), would be expected to yield the corresponding 3-vinyl-1H-pyrrolo[2,3-b]pyridine.
Reactivity of the Pyrrole and Pyridine Rings
The fused 1H-pyrrolo[2,3-b]pyridine ring system exhibits reactivity characteristic of both electron-rich pyrrole rings and electron-deficient pyridine rings. This duality allows for both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the specific positions on the rings.
Electrophilic Aromatic Substitution Reactions
The pyrrole moiety of the 7-azaindole nucleus is generally more susceptible to electrophilic attack than the pyridine ring due to the lone pair of electrons on the pyrrole nitrogen, which increases the electron density of the five-membered ring. quora.com For unsubstituted 1H-pyrrolo[2,3-b]pyridines, electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at the C3-position. rsc.org
Since the title compound already possesses a formyl group at the C3-position, this site is blocked. Subsequent electrophilic substitution will be directed to other available positions on the bicyclic ring. The formyl group is a deactivating, meta-directing group for the pyrrole ring, which would decrease its reactivity. However, electrophilic attack can still occur at other positions, such as C4, C5, or C6 on the pyridine ring, or potentially at C2 on the pyrrole ring. For example, the nitration of N-oxide-6-methyl-7-azaindole has been shown to yield a mixture of 3- and 4-nitro derivatives, indicating that the C4-position is susceptible to electrophilic attack. researchgate.net Furthermore, bromination of the 1H-pyrrolo[2,3-b]pyridine core can be achieved using reagents like N-bromosuccinimide (NBS). evitachem.com
Nucleophilic Aromatic Substitution Reactions
The pyridine ring in the 7-azaindole system is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group is present at an appropriate position (typically C2, C4, or C6). enamine.net
For instance, the treatment of 4-chloro-7-azaindole (B22810) with aniline (B41778) at high temperatures results in the formation of 4-amino-5-azaindole, demonstrating the susceptibility of the C4-position to nucleophilic attack. researchgate.net Similarly, derivatives of 7-amino-6-azaindole can be synthesized from 7-chloro-6-azaindoles through nucleophilic substitution with various amines. enamine.net These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate (a Meisenheimer-type complex), followed by the expulsion of the leaving group to restore aromaticity. The protonation of the pyridine nitrogen can further activate the ring system towards nucleophilic attack. enamine.net Therefore, halogenated derivatives of this compound would be expected to undergo SNAr reactions with various nucleophiles.
Metalation and Subsequent Functionalization
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is amenable to regioselective functionalization through metalation, a process involving the deprotonation of a C-H bond by a strong base to form an organometallic intermediate, which can then be quenched with an electrophile. This strategy, particularly Directed ortho-Metalation (DoM), allows for the precise introduction of substituents at various positions on the bicyclic ring system.
The reactivity of this compound in metalation reactions is influenced by the directing effects of the N1-H proton, the pyridine nitrogen (N7), and the aldehyde group at C3. The N1 position is typically the most acidic and is readily deprotonated. Subsequent deprotonation often occurs at the C2 position, facilitated by the N1 anion.
Research by Snieckus and coworkers has extensively demonstrated the power of DoM on the 7-azaindole framework. By employing a directing metalation group (DMG) such as N,N-diisopropylcarboxamide, functionalization can be directed to specific positions. For instance, after protection of the N1 position, a DMG at N7 can direct lithiation to the C6 position. A subsequent "DMG dance" or migration from N7 to N1 can then allow for a second metalation event at the C2 position.
Commonly used bases for these transformations include organolithium reagents like n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (s-BuLi), and lithium amides such as lithium diisopropylamide (LDA). The choice of base and reaction conditions (temperature, solvent) is crucial for achieving the desired regioselectivity. For the this compound, the aldehyde group itself can be reactive towards strong bases. Therefore, protection of the aldehyde, for example as an acetal, may be necessary before metalation to avoid undesired side reactions.
Once the lithiated intermediate is formed, it can be reacted with a wide array of electrophiles to introduce diverse functional groups.
Table 1: Examples of Electrophiles Used in the Functionalization of Metalated 7-Azaindole Scaffolds
| Electrophile | Functional Group Introduced |
|---|---|
| D₂O | Deuterium |
| I₂ | Iodine |
| Me₃SiCl | Trimethylsilyl |
| Aldehydes/Ketones | Hydroxyalkyl |
| CO₂ | Carboxylic acid |
This methodology provides a powerful tool for creating a library of substituted this compound derivatives for further chemical exploration.
Derivatization Strategies for Expanding Chemical Space
Synthesis of Imine and Hydrazone Derivatives
The aldehyde functional group at the C3 position of this compound is a versatile handle for derivatization, most notably through condensation reactions with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. These reactions expand the chemical space of the parent molecule, introducing new structural motifs and physicochemical properties.
The synthesis of these derivatives is typically straightforward, involving the reaction of this compound with a stoichiometric amount of the corresponding amine or hydrazine (B178648) in a suitable solvent, such as ethanol, often with catalytic acid or base.
A notable study focused on the synthesis of two series of aromatic hydrazone derivatives of 1H-pyrrolo[2,3-b]pyridine for biological evaluation. researchgate.net This work highlights the utility of this derivatization strategy. The general reaction scheme involves the condensation of the aldehyde with various substituted phenylhydrazines or heterocyclic hydrazines.
Table 2: Synthesis of Hydrazone Derivatives from this compound
| Reactant | Product |
|---|---|
| Phenylhydrazine | (E)-1-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-phenylhydrazine |
| 4-Fluorophenylhydrazine | (E)-1-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-(4-fluorophenyl)hydrazine |
| 4-Nitrophenylhydrazine | (E)-1-((1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)-2-(4-nitrophenyl)hydrazine |
These derivatization reactions are crucial for structure-activity relationship (SAR) studies, as the substituents on the amine or hydrazine component can be systematically varied to modulate biological activity and other properties. researchgate.net
Introduction of Cyano Groups and Other Electrophilic Centers
Expanding the synthetic utility of this compound involves the introduction of other reactive functional groups, such as cyano (-CN) groups and other electrophilic centers. These groups can serve as handles for further transformations, including nucleophilic addition, cycloaddition, and transition-metal-catalyzed cross-coupling reactions.
The direct introduction of a cyano group onto the 7-azaindole ring can be challenging. However, cyano groups can be installed via multi-step sequences. For example, a halogen atom, introduced via electrophilic halogenation or from a metalated intermediate, can be displaced by a cyanide source (e.g., CuCN, Zn(CN)₂,) in a Rosenmund-von Braun reaction.
Another strategy involves building the ring system with the cyano group already in place. Syntheses of 3-cyanopyridine-2-thiones, for example, have been developed, which can then be used as precursors for condensed heterocyclic systems. While not a direct derivatization of the title compound, these methods inform strategies for accessing cyanated pyrrolo[2,3-b]pyridines.
Besides the cyano group, other electrophilic centers can be introduced.
Nitration: Electrophilic nitration of 7-azaindoles typically occurs at the C3 position. However, with the C3 position already occupied by a carbaldehyde, nitration would be expected to occur at other positions on the pyrrole or pyridine ring, guided by the electronic nature of the existing substituents.
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can be used to introduce bromine or iodine onto the 7-azaindole nucleus, typically at the electron-rich C3 position. For the title compound, halogenation may occur at other available positions.
Acylation: Friedel-Crafts acylation can introduce keto functionalities, which are valuable electrophilic centers for further derivatization.
These transformations yield highly functionalized this compound derivatives, which are valuable building blocks for the synthesis of more complex molecules.
Polymerization and Material Science Applications of Derivatives
While specific reports on the polymerization of this compound derivatives are limited, the unique photophysical properties of the 7-azaindole core make its derivatives attractive candidates for applications in material science. The 7-azaindole chromophore exhibits interesting fluorescence properties that are sensitive to its environment. acs.org
Derivatives of this compound could be incorporated into polymers in several ways:
Functionalized Monomers: The aldehyde group can be converted into a polymerizable group, such as an acrylate (B77674) or styrenic moiety, through appropriate chemical transformations. For example, a Wittig-type reaction could introduce a vinyl group.
Side-Chain Functionalization: The 7-azaindole derivative can be attached as a pendant group to a pre-existing polymer backbone.
The resulting polymers could possess unique optical or electronic properties. Potential applications in material science include:
Organic Light-Emitting Diodes (OLEDs): The fluorescence of the 7-azaindole core suggests potential use as an emissive material or dopant in OLEDs.
Chemical Sensors: The sensitivity of 7-azaindole's fluorescence to its local environment could be exploited to develop fluorescent sensors for detecting specific analytes or changes in environmental conditions like polarity or pH. acs.org
Bio-imaging: As a bioisostere of tryptophan, 7-azaindole derivatives can be used as fluorescent probes in biological systems to study protein structure and dynamics. acs.org Polymers functionalized with these moieties could be developed as novel bio-imaging agents.
Research in this area would involve the synthesis of novel monomers derived from this compound, their subsequent polymerization, and the characterization of the photophysical and material properties of the resulting polymers.
Advanced Spectroscopic and Crystallographic Elucidation of 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde Structures
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. While a comprehensive study detailing the crystal structure of 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde has been reported, the full crystallographic data is not widely available. However, analysis of closely related structures, such as its chloro-derivatives, provides significant insights into the expected solid-state conformation and intermolecular interactions.
Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)
The solid-state architecture of this compound is dominated by a network of intermolecular interactions. The most significant of these is the formation of centrosymmetric dimers through strong N-H···N' hydrogen bonds between the pyrrole (B145914) nitrogen of one molecule and the pyridine (B92270) nitrogen of a neighboring molecule. chemicalbook.com This characteristic interaction is a well-documented feature of the 7-azaindole (B17877) scaffold.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure and conformation of organic molecules in solution. While various vendors and chemical databases indicate the availability of NMR data for this compound, detailed experimental spectra with comprehensive assignments are not readily found in the scientific literature.
1D and 2D NMR Techniques for Structural Assignment
The structural assignment of this compound in solution would be achieved through a combination of 1D (¹H and ¹³C) and 2D NMR experiments.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the aldehyde proton. The chemical shifts of the protons on the pyridine and pyrrole rings would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the aldehyde group. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns, allowing for the determination of their relative positions.
¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the aldehyde group would appear at a characteristic downfield chemical shift.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, confirming the connectivity of the protons in the ring system. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of the carbon signals. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, providing crucial information for assembling the complete molecular framework.
Detailed experimental data for these NMR analyses of this compound is not available in the reviewed literature.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHO | ~9.5 - 10.5 | ~180 - 190 |
| C2-H | ~8.0 - 8.5 | ~130 - 140 |
| C4-H | ~8.0 - 8.5 | ~125 - 135 |
| C5-H | ~7.0 - 7.5 | ~115 - 125 |
| C6-H | ~8.0 - 8.5 | ~145 - 155 |
| N1-H | Broad, variable | - |
Conformational Analysis in Solution
The conformation of this compound in solution is expected to be largely planar due to the rigid, fused aromatic ring system. The primary conformational flexibility would arise from the rotation of the aldehyde group around the C3-C(aldehyde) bond. In the solid state, the trans conformer (where the C=O bond is oriented away from the pyrrole ring) is observed. ijper.org In solution, there may be an equilibrium between the cis and trans conformers, the position of which could be influenced by the solvent polarity and temperature. Advanced NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could potentially be used to probe the preferred conformation in solution by detecting through-space interactions between the aldehyde proton and nearby protons on the pyrrole ring. However, no specific studies on the conformational analysis of this compound in solution have been reported.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on its vibrational modes. These methods are highly sensitive to the molecular structure and intermolecular interactions.
The FT-IR and FT-Raman spectra of this compound have been studied, providing valuable insights into its vibrational properties. ijper.org A key feature in the vibrational spectra is the C=O stretching mode of the aldehyde group. In the Raman spectrum of the crystalline solid, this mode appears as a characteristic doublet with strong bands observed at approximately 1678 cm⁻¹ and 1653 cm⁻¹. ijper.org The presence of this doublet is indicative of the trans conformation of the aldehyde group in the solid state.
Other important vibrational modes include the N-H stretching vibration of the pyrrole ring, which is typically observed as a broad band in the IR spectrum due to its involvement in hydrogen bonding. The C-H stretching vibrations of the aromatic rings and the aldehyde group, as well as various in-plane and out-of-plane bending vibrations, contribute to the complex and unique fingerprint of the molecule.
| Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| N-H Stretch | IR | Broad, ~3100-3300 | Broadened due to hydrogen bonding |
| C-H Stretch (Aromatic) | IR/Raman | ~3000-3100 | - |
| C=O Stretch | Raman | 1678, 1653 | Doublet characteristic of the trans conformer |
| C=C/C=N Ring Stretch | IR/Raman | ~1400-1600 | Multiple bands corresponding to the pyrrolopyridine ring system |
Characteristic Vibrational Modes and Band Assignments
The vibrational characteristics of this compound, also known as 7-azaindole-3-carboxaldehyde (7AI3CA), have been elucidated through a combination of Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, supported by density functional theory (DFT) calculations. researchgate.net These analyses provide detailed assignments of vibrational modes, offering insights into the molecule's structural and bonding properties. The calculated vibrational spectra, particularly for a trimeric model linked by intermolecular hydrogen bonds, show excellent agreement with experimental data. researchgate.net
A detailed assignment of the principal vibrational bands has been made based on the potential energy distribution (PED). researchgate.net The carbonyl (C=O) stretching mode of the aldehyde group is a particularly characteristic vibration. In the Raman spectrum of the crystalline form, this appears as a doublet with two strong bands at 1678 cm⁻¹ and 1653 cm⁻¹. researchgate.net This doublet is considered evidence for the trans conformation of the aldehyde group within the crystal structure. researchgate.net Other significant vibrational modes include N-H stretching of the pyrrole ring, C-H stretching of the aromatic rings and the aldehyde group, and various ring stretching and deformation modes.
The table below summarizes some of the key experimentally observed and calculated vibrational frequencies and their corresponding assignments for the 7AI3CA trimer, which models the hydrogen-bonded state in the crystal.
| Observed Frequency (FT-IR, cm⁻¹) | Observed Frequency (FT-Raman, cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|---|
| - | 1678 | - | ν(C=O) - Carbonyl stretch |
| - | 1653 | - | ν(C=O) - Carbonyl stretch |
| Additional representative data would be populated here from detailed spectroscopic studies. |
ν = stretching; Data derived from studies on the crystalline state. researchgate.net
Conformational Preferences in Different Phases
The conformational arrangement of this compound is influenced by its physical state, primarily due to intermolecular interactions.
In the solid phase , X-ray crystallographic analysis reveals a specific and stable conformation. The compound crystallizes in the monoclinic system (space group P2₁/c). researchgate.net Within the crystal lattice, the molecules exhibit a trans conformation regarding the orientation of the C=O group of the carbaldehyde function relative to the pyrrole ring. A defining feature of the crystal structure is the formation of dimers through moderately strong, dual, and nearly linear N-H···N intermolecular hydrogen bonds between the pyrrole N-H of one molecule and the pyridine nitrogen of a neighboring molecule. researchgate.net These dimers are further stabilized by C-H···O intermolecular interactions with adjacent molecules, creating a stable, extended network. researchgate.net The consistent observation of a doublet for the carbonyl stretching mode in the Raman spectrum is considered characteristic evidence for this trans conformation in the crystalline phase. researchgate.net
Information regarding the conformational preferences in the liquid or gas phases is less definitively established in the provided literature, where the focus has been on the well-defined solid-state structure. Computational studies supplementing experimental data often explore potential conformers, but the crystalline form provides the most direct evidence of a preferred solid-state arrangement.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of this compound. Electron ionization (EI) HRMS analysis provides a highly accurate mass measurement of the molecular ion (M⁺•), which can be compared against the theoretical exact mass calculated from its chemical formula, C₈H₆N₂O.
Experimental data confirms the molecular formula. The calculated exact mass for C₈H₆N₂O is 146.0480 Da, and a measured value of 146.0478 Da has been reported, which is well within the accepted tolerance for molecular formula confirmation. nih.govchemicalbook.com
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₆N₂O | nih.govbiosynth.com |
| Calculated Exact Mass (M) | 146.048012819 Da | nih.gov |
| Measured Mass (M⁺) | 146.0478 Da | chemicalbook.com |
The fragmentation pathway analysis under electron impact ionization reveals characteristic losses from the molecular ion. The fragmentation of aldehydes often involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, the primary fragmentation events are expected to be the loss of a hydrogen radical (H•) or the loss of the entire formyl radical (•CHO). libretexts.org
Loss of a Hydrogen Radical: The molecular ion at m/z 146 can lose a hydrogen atom from the aldehyde group, resulting in a stable [M-H]⁺ acylium ion at m/z 145. This is a common fragmentation pathway for aldehydes. libretexts.org
Loss of a Formyl Radical: Cleavage of the C-C bond between the pyrrole ring and the carbonyl carbon leads to the loss of a formyl radical (•CHO, 29 Da). This results in the formation of a prominent fragment ion at m/z 117, corresponding to the 1H-pyrrolo[2,3-b]pyridine cation. libretexts.org
Further fragmentation of the m/z 117 ion would involve the characteristic breakdown of the fused heterocyclic ring system, similar to patterns observed in other indole (B1671886) derivatives. scirp.org
Computational Chemistry and Theoretical Studies on 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and geometry of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost. For 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde, DFT calculations are instrumental in understanding its fundamental chemical nature.
Recent studies on closely related analogs, such as the 4-chloro and 5-chloro derivatives of 7-azaindole-3-carbaldehyde, have utilized DFT methods like ωB97X-D to analyze structural and vibrational characteristics. nih.gov These studies provide a strong precedent for the methodologies applicable to the parent compound. Geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would yield the most stable three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net
The presence of the aldehyde group at the 3-position introduces the possibility of different conformations due to rotation around the C3-C(aldehyde) single bond. This rotation gives rise to two primary planar conformers: cis and trans. In the cis conformer, the carbonyl oxygen is oriented towards the pyrrole (B145914) nitrogen, while in the trans conformer, it points away.
DFT calculations are crucial for determining the relative energies of these conformers and identifying the global energy minimum. A potential energy surface scan, where the dihedral angle of the aldehyde group is systematically varied, can map out the energetic landscape of this rotation. For chloro-derivatives of 7-azaindole-3-carbaldehyde, it has been shown that the trans conformer is typically more stable than the cis conformer. nih.gov This preference is attributed to steric and electronic factors, which can be quantified through computational analysis. The energy difference between the conformers, though often small, dictates their population distribution at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers based on DFT Calculations
| Conformer | Dihedral Angle (N-C3-C-O) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| trans | ~180° | 0.00 | Most Stable |
Note: This table is illustrative and based on findings for analogous compounds. Actual values would require specific DFT calculations for this compound.
Once the minimum energy geometry is obtained, DFT can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting and assigning experimental data.
Infrared (IR) and Raman Spectroscopy: Vibrational frequencies can be calculated by performing a frequency analysis on the optimized geometry. These calculations yield a set of normal modes, each with a specific frequency and intensity, which correspond to the peaks observed in IR and Raman spectra. nih.gov For derivatives of 7-azaindole-3-carbaldehyde, DFT computations have been successfully used to assign vibrational bands, including the characteristic C=O stretching frequency of the aldehyde group, which is sensitive to its conformation. nih.gov Theoretical predictions help to resolve ambiguities in experimental spectra and provide a detailed understanding of the molecule's vibrational behavior. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be obtained. These predicted values, when compared to experimental data, can confirm the molecular structure and provide insights into the electronic environment of each atom. For a molecule like this compound, this would involve predicting the shifts for the aromatic protons and carbons of both the pyrrole and pyridine (B92270) rings, as well as the distinct aldehyde proton and carbonyl carbon.
Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| IR: ν(C=O) | ~1670 cm⁻¹ | ~1650-1680 cm⁻¹ |
| ¹H NMR: δ(CHO) | ~10.0 ppm | ~9.9-10.1 ppm |
Note: Predicted values are typical ranges derived from DFT studies on similar aromatic aldehydes and require specific calculations for confirmation.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent molecules. nih.gov
For this compound, MD simulations can be employed to map its conformational landscape more exhaustively than static DFT calculations. By simulating the molecule in a box of solvent (e.g., water or DMSO) over nanoseconds, one can observe the transitions between different rotational conformers of the aldehyde group and assess their relative stabilities in a dynamic context.
Furthermore, MD simulations are particularly powerful for studying solvent effects. nih.gov They can reveal the specific arrangement of solvent molecules around the solute, identifying key interactions like hydrogen bonds between the solvent and the pyrrole N-H, the pyridine nitrogen, or the carbonyl oxygen. acs.orgacs.org Understanding these solvent interactions is critical, as they can influence the molecule's conformation, reactivity, and biological activity.
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Quantum chemical calculations, including DFT, are essential for elucidating the mechanisms of chemical reactions. These methods can be used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, these calculations could be applied to understand its synthesis, such as the Vilsmeier-Haack or Duff reaction on the 7-azaindole (B17877) core. researchgate.net By calculating the activation energies for different proposed pathways, the most likely reaction mechanism can be determined.
Similarly, the reactivity of the aldehyde group in subsequent reactions (e.g., condensation, oxidation, or reduction) can be studied. Transition state analysis provides the energy barrier for a reaction, which is directly related to the reaction rate. This information is vital for optimizing reaction conditions and predicting the feasibility of synthetic transformations.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. jst.go.jppharmablock.com Both SBDD and LBDD methodologies are heavily employed to design potent and selective inhibitors based on this core.
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of a biological target, typically a protein or enzyme, obtained through methods like X-ray crystallography or NMR spectroscopy. This approach allows for the rational design of ligands that can fit precisely into the target's binding site and form favorable interactions.
Ligand-Based Drug Design (LBDD) is used when the structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that are known to bind to the target. By analyzing the common structural features and properties (pharmacophore) of these active ligands, new molecules with improved potency can be designed. Techniques like Quantitative Structure-Activity Relationship (QSAR) are central to LBDD. ingentaconnect.comimist.ma
Molecular docking is a key computational technique in SBDD. It predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity or scoring function. This method is widely used to screen virtual libraries of compounds and to rationalize the activity of known inhibitors.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively studied as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR), Janus Kinase (JAK), and Traf2 and Nck-interacting kinase (TNIK). imist.manih.gov Molecular docking studies have been crucial in understanding how this scaffold interacts with the ATP-binding site of these kinases.
For example, in the case of FGFR1, docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine core acts as a "hinge-binder," forming two critical hydrogen bonds with the backbone carbonyl of glutamic acid (E562) and the NH of alanine (B10760859) (A564) in the hinge region of the kinase. nih.gov The aldehyde at the 3-position serves as a key synthetic handle, allowing for the introduction of various substituents that can extend into other pockets of the binding site to enhance potency and selectivity. nih.gov These docking simulations guide the design of new derivatives by predicting which modifications will improve binding interactions. nih.gov
Table 3: Key Interactions of 1H-Pyrrolo[2,3-b]pyridine Scaffold with FGFR1 Kinase Hinge Region
| Ligand Atom/Group | Protein Residue | Interaction Type |
|---|---|---|
| Pyrrole N-H | E562 (backbone C=O) | Hydrogen Bond |
These computational approaches, from fundamental DFT calculations to sophisticated drug design methodologies, are indispensable in modern chemical research. They provide a detailed, atom-level understanding of the properties and potential applications of this compound, accelerating its development from a simple chemical compound to a valuable building block for therapeutic agents.
Pharmacophore Modeling and Virtual Screening
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous inhibitors of various protein targets. researchgate.netpharmablock.com Computational techniques such as pharmacophore modeling and virtual screening have been instrumental in the discovery and optimization of drug candidates derived from this core structure, including those related to this compound.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the 7-azaindole scaffold, these models typically highlight key hydrogen bonding interactions facilitated by the pyridine and pyrrole nitrogen atoms, as well as the potential for aromatic and hydrophobic interactions. pharmablock.com The carbaldehyde group at the 3-position of this compound introduces an additional hydrogen bond acceptor, a feature that can be critical for binding to target proteins.
Virtual screening leverages these pharmacophore models to search large compound libraries for molecules that match the defined spatial and chemical features. This in silico approach allows for the rapid and cost-effective identification of potential hit compounds for further biological evaluation.
Pharmacophore Features of the 7-Azaindole Scaffold
The 7-azaindole nucleus presents a unique combination of features that are frequently exploited in pharmacophore models for various enzyme inhibitors.
| Pharmacophore Feature | Description | Role in Molecular Recognition |
| Hydrogen Bond Donor | The N-H group of the pyrrole ring. | Forms a crucial hydrogen bond with the hinge region of many protein kinases. |
| Hydrogen Bond Acceptor | The nitrogen atom of the pyridine ring. | Provides an additional hydrogen bonding interaction point, enhancing binding affinity. pharmablock.com |
| Aromatic Ring System | The bicyclic heteroaromatic core. | Engages in π-π stacking and other non-covalent interactions with aromatic residues in the binding site. |
Application in Virtual Screening for Kinase Inhibitors
The 7-azaindole scaffold has been successfully employed as a template in virtual screening campaigns aimed at discovering novel protein kinase inhibitors. researchgate.netnih.gov Kinases are a major class of drug targets, particularly in oncology. nih.gov
A general workflow for a virtual screening campaign targeting a specific kinase using the 1H-pyrrolo[2,3-b]pyridine scaffold would involve:
Target Selection and Binding Site Analysis: Identifying a kinase of interest and characterizing its ATP-binding pocket.
Pharmacophore Model Generation: Developing a pharmacophore model based on known 7-azaindole-based inhibitors or the key interactions observed in the kinase binding site.
Database Screening: Searching large chemical databases (e.g., ZINC, ChEMBL) for compounds that fit the pharmacophore model.
Molecular Docking: Docking the retrieved hits into the kinase's binding site to predict their binding mode and affinity.
Hit Selection and Experimental Validation: Selecting the most promising candidates for synthesis and biological testing.
For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. rsc.org A virtual screening approach could be used to identify novel FGFR inhibitors by searching for compounds that share the key pharmacophoric features of known 7-azaindole-based inhibitors.
Virtual Screening Case Study: Identification of Novel Inhibitors
| Step | Description | Outcome |
| Model Development | A Topomer CoMFA model was built using a set of 41 known 1-H Pyrrolo[3,2-c]pyridine MPS1 inhibitors. researchgate.net | A predictive 3D-QSAR model was generated. |
| Virtual Screening | The model was used to screen the ZINC database containing over 1.5 million compounds. researchgate.net | A smaller subset of potential hits was identified. |
| Molecular Docking | The identified hits were then docked into the MPS1 kinase active site to assess their binding poses and interactions. researchgate.net | The list of potential inhibitors was further refined. |
| Hit Identification | The top-scoring compounds were identified as potential novel MPS1 inhibitors. researchgate.net | Ten potential MPS1 inhibitors were identified for further investigation. researchgate.net |
This example demonstrates how virtual screening, guided by a pharmacophore model derived from a related scaffold, can successfully lead to the identification of promising new inhibitor candidates. A similar strategy could undoubtedly be applied using this compound as a starting point or query structure to discover inhibitors for a variety of biological targets.
Biological Activities and Medicinal Chemistry Applications of 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde Derivatives
Anticancer Potential and Mechanisms of Action
The 1H-pyrrolo[2,3-b]pyridine nucleus is a core component of numerous compounds designed to combat cancer through various mechanisms. These derivatives have been shown to inhibit key enzymes involved in cancer progression, halt cell proliferation, induce programmed cell death, and prevent metastasis.
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in the development and progression of various tumors, making FGFRs an attractive target for cancer therapy. nih.govnih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors. nih.gov The 1H-pyrrolo[2,3-b]pyridine motif serves as an effective "hinge binder," forming crucial hydrogen bonds with amino acid residues in the ATP-binding site of the kinase. researchgate.netnih.gov
One notable compound, 4h , emerged from a structure-based design strategy and demonstrated potent, pan-FGFR inhibitory activity. nih.gov It showed significant efficacy against FGFR1, FGFR2, and FGFR3, with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. nih.govrsc.org Its activity against FGFR4 was more moderate at 712 nM. nih.govrsc.org Docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus of compound 4h forms two hydrogen bonds with key residues in the hinge region of FGFR1, specifically with the backbone carbonyl of glutamate (B1630785) (E562) and the NH group of alanine (B10760859) (A564). nih.gov Further optimization of this series led to the discovery of irreversible FGFR4 inhibitors for potential use in hepatocellular carcinoma. nih.gov
| Enzyme | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
A primary outcome of targeted enzyme inhibition is the control of cancer cell growth. Derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.gov For instance, compound 4h , a potent FGFR inhibitor, effectively inhibited the proliferation of 4T1 breast cancer cells. nih.govrsc.org
Another derivative, 16h , designed as a maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitor, exhibited excellent anti-proliferative effects against A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines, with IC₅₀ values ranging from 0.109 µM to 0.245 µM. nih.gov
Beyond halting proliferation, these compounds can induce apoptosis, or programmed cell death. Flow cytometry analysis showed that compound 16h promoted apoptosis in A549 cells in a dose-dependent manner. nih.gov Similarly, compound 4h was also found to induce apoptosis in 4T1 cells. nih.govrsc.org Another study on pyrrolo[2,3-d]pyrimidine derivatives, a related scaffold, also confirmed the ability of a lead compound (5k ) to induce apoptosis in HepG2 cells, evidenced by an increase in pro-apoptotic proteins like caspase-3. mdpi.comresearchgate.net
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|---|
| 16h | A549 | Lung | 0.109 - 0.245 |
| 16h | MDA-MB-231 | Breast | 0.109 - 0.245 |
| 16h | MCF-7 | Breast | 0.109 - 0.245 |
| 5d | A549 | Lung | 0.12 - 9.84 |
| 5d | HeLa | Cervical | 0.12 - 9.84 |
| 5d | MDA MB-231 | Breast | 0.12 - 9.84 |
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Research has shown that 1H-pyrrolo[2,3-b]pyridine derivatives can interfere with these processes. The FGFR inhibitor 4h was found to significantly inhibit both the migration and invasion of 4T1 breast cancer cells. nih.govrsc.org Likewise, the MELK inhibitor 16h potently suppressed the migration of A549 lung cancer cells. nih.gov These findings suggest that in addition to their effects on cell growth, these compounds have the potential to prevent or slow the spread of cancer.
Some derivatives of 1H-pyrrolo[2,3-b]pyridine exert their anticancer effects through direct interaction with DNA. A study involving a series of novel pyrrolo[2,3-b]pyridine analogues incorporating a 1,2,3-triazole moiety found that several compounds exhibited potent growth inhibition against cancer cells. nih.gov Further investigation into the mechanism of action for one of the most active compounds, 5d , revealed that it could efficiently intercalate into calf thymus DNA. nih.gov This intercalation forms a stable compound-DNA complex, which is believed to block DNA replication and transcription, thereby exerting its antiproliferative activity. nih.gov
The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. While direct evidence for p53 activation by 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives is still emerging, studies on related compounds highlight this as a potential mechanism. For example, a library of chiral hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles was found to produce selective p53-activating agents. nih.govrsc.org
More directly, derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to regulate the cell cycle. Compound 16h was found to effectively arrest A549 lung cancer cells in the G0/G1 phase of the cell cycle, preventing their progression into the DNA synthesis (S) phase. nih.gov This cell cycle arrest is a key mechanism for inhibiting tumor growth.
Enzyme Inhibition Studies
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable template for designing inhibitors of various enzymes implicated in disease. Beyond the previously mentioned FGFR and MELK, derivatives have been developed to target other important enzyme families.
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme relevant in central nervous system diseases. nih.gov Another research effort identified 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators by targeting Janus Kinase 3 (JAK3), which plays a crucial role in immune response modulation. researchgate.net In this study, compound 14c was identified as a potent and moderately selective JAK3 inhibitor, demonstrating the scaffold's utility beyond oncology. researchgate.net The versatility of this core structure allows it to be adapted to fit the active sites of diverse enzymes, making it a privileged scaffold in medicinal chemistry.
Human Neutrophil Elastase (HNE) Inhibition
Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases, particularly those affecting the respiratory system. researchgate.netsci-hub.se Consequently, the development of potent and selective HNE inhibitors is a key therapeutic strategy. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a valuable framework for designing such inhibitors. researchgate.netsci-hub.se
Research has demonstrated that certain derivatives of this scaffold are highly effective HNE inhibitors, with some compounds exhibiting inhibitory concentrations (IC50) in the low nanomolar range. researchgate.net For instance, specific compounds from a synthesized series showed IC50 values of 15 nM and 14 nM, respectively. researchgate.net These findings underscore the potential of the pyrrolo[2,3-b]pyridine nucleus as a foundational structure for developing potent HNE inhibitors. researchgate.netsci-hub.se
Molecular modeling and docking studies have provided insights into the mechanism of inhibition. These studies suggest that the orientation of the active pyrrolo[2,3-b]pyridine derivatives within the HNE catalytic triad (B1167595) (Ser195-His57-Asp102) is crucial for their inhibitory effectiveness. researchgate.netnih.gov The formation of a Michaelis complex between the ligand's carbonyl group and Ser195 of the enzyme is a key interaction. nih.gov
Table 1: HNE Inhibitory Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives
| Compound | IC50 (nM) | Reference |
|---|---|---|
| 2a | 15 | researchgate.net |
| 2b | 14 | researchgate.net |
Kinase Inhibitory Activities (e.g., MPS1, other kinases)
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile platform for the development of inhibitors targeting various kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.
Monopolar Spindle 1 (MPS1) Kinase: Overexpression of MPS1 is linked to a range of human tumors, making it an attractive target for cancer therapy. researchgate.net Derivatives of pyrrolopyrimidine, a closely related scaffold, have been identified as novel MPS1 kinase inhibitors. researchgate.net Molecular dynamics simulations have shown that these inhibitors can maintain stable binding in the catalytic site of MPS1. researchgate.net
Fibroblast Growth Factor Receptor (FGFR): Abnormal activation of the FGFR signaling pathway is a key factor in the development of various cancers. rsc.org A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. rsc.org One notable compound, 4h , demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.org This compound also showed the ability to inhibit breast cancer cell proliferation, and induce apoptosis, migration, and invasion in vitro. rsc.org
Janus Kinases (JAKs): JAKs play a critical role in mediating inflammatory and immune responses. researchgate.netnih.gov The 1H-pyrrolo[2,3-b]pyridine framework has been utilized to create novel immunomodulators targeting JAK3. researchgate.net By introducing a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the pyrrolo[2,3-b]pyridine ring, a significant increase in JAK3 inhibitory activity was achieved. researchgate.net Furthermore, N-alkyl-substituted 1H-pyrrolo[2,3-b]pyridine carboxamides have been designed as potent and selective JAK1 inhibitors. nih.gov One such derivative, 31g , and its (S,S)-enantiomer, 38a , exhibited excellent potency for JAK1 and selectivity over other JAK isoforms. nih.gov
Other Kinases: The versatility of the pyrrolo[2,3-d]pyrimidine scaffold, a related structure, has been demonstrated in its ability to inhibit multiple kinases. nih.gov Certain derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Her2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.gov
Table 2: Kinase Inhibitory Profile of Selected 1H-Pyrrolo[2,3-b]pyridine and Related Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 4h | FGFR1 | 7 | rsc.org |
| FGFR2 | 9 | rsc.org | |
| FGFR3 | 25 | rsc.org | |
| 14c | JAK3 | Potent Inhibitor | researchgate.net |
| 31g | JAK1 | Potent Inhibitor | nih.gov |
| 38a | JAK1 | Potent Inhibitor | nih.gov |
| 5k | EGFR | 40-204 | nih.gov |
| Her2 | 40-204 | nih.gov | |
| VEGFR2 | 40-204 | nih.gov | |
| CDK2 | 40-204 | nih.gov |
Inhibition of Pro-inflammatory Cytokines and Enzymes (Anti-inflammatory Activity)
In addition to direct enzyme inhibition, derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated anti-inflammatory effects through the modulation of pro-inflammatory cytokines and enzymes.
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B). nih.gov These compounds were shown to be as effective as the known anti-inflammatory agent rolipram (B1679513) in cellular assays. nih.gov Specifically, they significantly inhibited the release of tumor necrosis factor-alpha (TNF-α) from macrophages that were exposed to pro-inflammatory stimuli. nih.gov This inhibition of a key pro-inflammatory cytokine highlights the therapeutic potential of these derivatives in treating inflammatory conditions. nih.gov
Antimicrobial Applications
The pyrrolopyridine scaffold has also been explored for its potential in combating microbial infections.
Derivatives of the related pyrrolo[2,3-d]pyrimidine scaffold have shown notable antibacterial activity. nih.gov Certain compounds exhibited potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 0.31 mg/mL, which is more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). nih.govresearchgate.net Other studies on pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines have also reported moderate antibacterial activity against various bacterial species. japsonline.com
The pyrrolo[2,3-d]pyrimidine nucleus has also been a source of compounds with significant antifungal properties. nih.gov Several derivatives displayed excellent activity against Candida albicans, with MIC values ranging from 0.31 to 0.62 mg/mL. nih.govresearchgate.net This activity was superior to that of the standard antifungal drug fluconazole (B54011) (MIC 1.5 mg/mL). nih.govresearchgate.net
Table 3: Antimicrobial Activity of Selected Pyrrolopyrimidine Derivatives
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
|---|---|---|---|
| Pyrrolo[2,3-d]pyrimidines (3b,c, 7e) | Staphylococcus aureus | 0.31 | nih.govresearchgate.net |
| Pyrrolo[2,3-d]pyrimidines (3a-d, 7a,e, 11d) | Candida albicans | 0.31-0.62 | nih.govresearchgate.net |
Structure-Activity Relationship (SAR) Studies and Lead Optimization
Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of bioactive compounds. For 1H-pyrrolo[2,3-b]pyridine derivatives, SAR studies have provided valuable insights for various biological targets.
For HNE Inhibition:
The position 2 of the pyrrolo[2,3-b]pyridine scaffold appears to be critical for activity, as modifications at this position led to a loss of HNE inhibitory activity. nih.gov
Conversely, the introduction of certain substituents at position 5 is well-tolerated and can even be beneficial. Bulky and/or lipophilic substituents at this position likely interact with a large pocket of the enzyme's active site, facilitating the formation of the Michaelis complex and retaining potent inhibitory activity (IC50 = 15–51 nM). nih.gov
For PDE4B Inhibition:
In the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series, the nature of the substituent on the amide portion is important. nih.gov
For instance, with a 3-chloro-4-methylphenyl group on the aryl portion, increasing the size of the amide substituent led to a decrease in activity. nih.gov
For Kinase Inhibition (JAKs):
The introduction of a carbamoyl group at the C5-position of the 1H-pyrrolo[2,3-b]pyridine ring was a key modification that led to a significant increase in JAK3 inhibitory activity. researchgate.net
Substitution with a cyclohexylamino group at the C4-position also contributed to the enhanced potency. researchgate.net
These SAR findings provide a roadmap for the further optimization of 1H-pyrrolo[2,3-b]pyridine derivatives as potent and selective therapeutic agents for a range of diseases.
Impact of Substituent Effects on Biological Activity
The biological activity of derivatives of this compound is highly dependent on the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have revealed critical insights into how modifications can tune potency and selectivity for different biological targets.
For instance, in a series of compounds designed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T, the electronegativity of substituents on a C6-para-substituted phenyl ring was found to directly correlate with inhibitory activity. researchgate.net A comparison of compounds with fluorine, methoxy, and methyl groups showed that higher electronegativity led to better inhibition. However, this effect could be outweighed by the molecular weight of the substituents, as larger, highly electronegative groups resulted in diminished activity. researchgate.net
In the context of Human Neutrophil Elastase (HNE) inhibitors, bulky substituents at the 5-position of the pyrrolo[2,3-b]pyridine scaffold were found to be beneficial. These larger groups enhance binding affinity by creating favorable interactions within the active site of the enzyme.
The following table summarizes the structure-activity relationships for a series of C6-substituted 7-azaindole (B17877) derivatives as CDK9/Cyclin T inhibitors.
| Compound | Para-substituent on Phenyl Ring | Electronegativity of Substituent Atom | CDK9/Cyclin T IC50 (µM) |
| 18b | CH₃ | Low | > 10 |
| 18c | OCH₃ | Medium | 0.206 |
| 18e | F | High | 0.176 |
| 18h | CF₃ | High (group) | 1.2 |
This table illustrates that while increasing electronegativity from CH₃ to F improves inhibitory activity (18b vs 18c vs 18e), a bulky, electronegative group like CF₃ (18h) leads to a decrease in potency, suggesting a steric hindrance effect. Data sourced from Pieterse L, et al., 2020. researchgate.net
Design of Potent and Selective Ligands
The 7-azaindole scaffold is a cornerstone in the rational design of potent and selective kinase inhibitors. nih.govacs.org Its ability to act as a bioisostere for purine (B94841) and indole (B1671886) systems allows it to effectively compete with ATP for binding to the kinase hinge region. pharmablock.comnih.gov Medicinal chemistry campaigns often start with the this compound intermediate to build more complex and targeted molecules.
One successful strategy involves the condensation of the 7-azaindole-3-carboxaldehyde with thiohydantoin to create 7-azaindolylideneimidazoles. nih.gov Further optimization of substituents on the imidazolone (B8795221) motif led to potent inhibitors of the Cdc7 kinase. For example, adding a C-2 NH-benzyl substituent resulted in a compound with an IC50 value of 20 nM. The stereochemistry of the exocyclic double bond was also critical, with the Z isomer showing superior interactions with the kinase. nih.gov
In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed and synthesized. rsc.orgnih.gov Structure-based design led to the identification of compound 4h , which exhibited potent activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively. rsc.orgnih.gov This compound's high ligand efficiency made it a promising lead for further development. nih.gov
Efforts to develop multi-targeted kinase inhibitors (MTKIs) have also utilized the 7-azaindole core. acs.org By modifying a series of dual ABL/SRC inhibitors, researchers developed compounds with a broader activity profile against kinases involved in angiogenesis and tumorigenesis. This rational design approach led to the discovery of compound 6z , a focused MTKI with potent antiangiogenic and antitumoral effects. acs.org
The table below shows the inhibitory activity of lead compound 4h against different FGFR isoforms.
| Compound | Target Kinase | IC50 (nM) |
| 4h | FGFR1 | 7 |
| 4h | FGFR2 | 9 |
| 4h | FGFR3 | 25 |
| 4h | FGFR4 | 712 |
This table demonstrates the potent and somewhat selective profile of compound 4h against FGFR isoforms 1, 2, and 3. Data sourced from Li Y, et al., 2021. rsc.orgnih.gov
Pharmacological Profiling and Preclinical Evaluation of Promising Analogs
Promising drug candidates derived from this compound undergo extensive pharmacological profiling and preclinical evaluation to assess their therapeutic potential. This typically involves a combination of in vitro cellular assays and in vivo animal models. manchester.ac.uk
For example, the potent FGFR inhibitor 4h was profiled in vitro using the 4T1 breast cancer cell line. rsc.org The studies demonstrated that 4h could effectively inhibit cell proliferation and induce apoptosis. Furthermore, the compound was shown to significantly inhibit the migration and invasion of these cancer cells, key processes in metastasis. rsc.org
In the development of CDK8 inhibitors for acute myeloid leukemia, a lead compound, Compound 6 , was identified from a series of 42 synthesized 7-azaindole derivatives. nih.gov Mechanistic studies in leukemia cells showed that this compound inhibited the phosphorylation of STAT5, a key downstream target of CDK8. This led to cell cycle arrest in the G1 phase and ultimately induced apoptosis. Importantly, preliminary in vivo toxicity studies in animals indicated that the compound had low toxicity at a high dose. nih.gov
Another rationally designed multi-targeted kinase inhibitor, 6z , was evaluated against a broad panel of cancer cell lines, including those from solid tumors and leukemias. acs.org The compound demonstrated significant antiproliferative activity, and its profile suggested it exerted its effects through a combination of antiangiogenic and direct antitumoral mechanisms. acs.org
In a different therapeutic area, a novel 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative (1k ) was identified as a potent Acetyl-CoA Carboxylase 1 (ACC1) inhibitor. nih.gov After showing favorable bioavailability in mouse pharmacokinetic studies, its in vivo efficacy was tested. Oral administration of 1k to mice with HCT-116 xenograft tumors resulted in a significant reduction in the concentration of malonyl-CoA, the product of the ACC1 enzyme, within the tumor tissue, confirming target engagement in a preclinical model. nih.gov
Emerging Research Directions and Future Perspectives for 1h Pyrrolo 2,3 B Pyridine 3 Carbaldehyde
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Traditional synthetic routes for the 7-azaindole (B17877) core, such as the Fischer indole (B1671886) synthesis, are often limited by harsh conditions and poor yields when applied to pyridine-based starting materials. pharmablock.comchemicalbook.com Consequently, a significant research focus is on developing more efficient, scalable, and environmentally benign synthetic strategies.
Modern approaches are increasingly aligning with the principles of green chemistry. organic-chemistry.org Key developments include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reactions, such as in iron-catalyzed cyclizations, leading to the rapid and efficient production of 7-azaindole derivatives. sigmaaldrich.com
One-Pot Reactions: Novel one-pot methods are being developed to synthesize 7-azaindoles and their reduced 7-azaindoline counterparts from readily available starting materials like 2-fluoro-3-methylpyridine (B30981) and various arylaldehydes. chemicalbook.com These domino reactions improve efficiency by reducing the number of intermediate purification steps. chemicalbook.com
Sustainable Functionalization: Research is ongoing to develop sustainable strategies for the functionalization of the azaindole core, which is essential for creating diverse derivatives for various applications. acs.org
These advanced methodologies aim to make the synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and its derivatives more economical, less wasteful, and more adaptable for large-scale production.
Application in Chemical Biology as Probes for Biological Pathways
The intrinsic photophysical properties of the 7-azaindole scaffold make it a valuable tool in chemical biology. nih.gov Its derivatives are extensively used as fluorescent probes to investigate biological structures and dynamics. nih.govnih.gov
The 7-azaindole chromophore, the core of this compound, possesses several advantageous characteristics:
Its absorption and emission spectra are red-shifted compared to the natural amino acid tryptophan, allowing for selective excitation and detection. nih.gov
Its fluorescence is highly sensitive to the local solvent environment, making it an excellent probe for tracking changes in protein conformation and binding events. nih.gov
Derivatives like 7-azatryptophan (B1233867) can be biosynthetically incorporated into proteins to act as sensitive markers for processes like gated proton transfer in enzymes. pharmablock.com
This scaffold has been successfully incorporated into DNA oligonucleotides to study nucleic acid structure and dynamics, acting as a fluorescent analog of a purine (B94841) base. rsc.org While the 7-azaindole framework is a well-established platform for developing biological probes, specific applications for every biological pathway are still under exploration. For instance, while the aldehyde functional group in this compound offers a reactive handle for conjugation, its specific use as a probe for enzymes such as Nitrile Reductase is not yet documented in prominent scientific literature.
Exploration of Other Therapeutic Areas Beyond Oncology and Infection
While derivatives of 1H-pyrrolo[2,3-b]pyridine have seen significant success in oncology, with compounds like Vemurafenib (a BRAF inhibitor) reaching clinical use, current research is vigorously expanding into a multitude of other therapeutic domains. wikipedia.org The scaffold's ability to mimic the purine structure of ATP makes it a privileged structure for designing kinase inhibitors, but its biological activity is not limited to this target class. pharmablock.com New applications are emerging in various non-cancer and non-infectious disease areas.
| Therapeutic Area | Biological Target/Mechanism | Potential Application | Source |
|---|---|---|---|
| Neurodegenerative Diseases | Inhibition of β-amyloid aggregation; M1 mAChR PAM agonists; MLK3/LRRK2 inhibition | Alzheimer's Disease, HIV-1 Associated Neurocognitive Disorders (HAND) | pharmablock.comnih.gov |
| Inflammatory & Autoimmune Diseases | Orai calcium channel inhibition; CCR2 antagonism; JAK3 inhibition | Asthma, Rheumatoid Arthritis, Multiple Sclerosis | pharmablock.comwikipedia.orgresearchgate.netewadirect.com |
| Metabolic Disorders | DYRK1A inhibition | Type 1 Diabetes | pharmablock.com |
| Cardiovascular Conditions | Rho Kinase (ROCK) inhibition | Hypertension, Glaucoma | pharmablock.com |
| Pain Management | Tropomyosin-related kinase (Trk) inhibition | Analgesics | pharmablock.comwikipedia.org |
| Central Nervous System (CNS) Disorders | Phosphodiesterase 4B (PDE4B) inhibition | Neuroinflammation, Cognitive Disorders | nih.gov |
Advanced Material Science Applications and Optoelectronic Properties
Beyond its biological utility, the 7-azaindole framework is gaining recognition for its potential in advanced materials, particularly in the field of optoelectronics. The unique electronic structure of the fused pyrrolopyridine ring system imparts valuable luminescent properties.
Key findings highlight its promise in this area:
Organic Light Emitting Diodes (OLEDs): 7-Azaindolyl derivatives have been identified as excellent blue emitters, a critical component for full-color displays and solid-state lighting, which has historically been a challenging color to produce with high stability and efficiency. nih.gov
Luminescence and Phosphorescence: The scaffold exhibits rich coordination chemistry with both main group elements and transition metals. The resulting metal complexes can display strong phosphorescence, a property useful for applications in sensing and bio-imaging. nih.gov
Fluorescent Materials: Related isomers, such as pyrrolo[3,4-c]pyridine derivatives, are also being investigated as promising fluorescent materials with emission in the blue-green spectral range, reinforcing the potential of the broader pyrrolopyridine class in optoelectronics.
The inherent fluorescence of the 7-azaindole core, combined with the synthetic versatility to tune its electronic properties, positions it as a valuable building block for the next generation of organic electronic materials. nih.gov
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
The discovery of novel therapeutic agents and materials based on the 1H-pyrrolo[2,3-b]pyridine scaffold is being accelerated by modern drug discovery techniques. The development of efficient synthetic routes has enabled the creation of large collections of related compounds, or libraries, which are amenable to high-throughput screening (HTS).
HTS allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity or physical property. researchgate.net This approach has been successfully applied to the 7-azaindole scaffold. For example, HTS was instrumental in discovering compounds with high affinity and selectivity for Janus kinase 3 (JAK3). researchgate.net
Furthermore, strategies like fragment-based drug discovery (FBDD) have proven fruitful, leading to the development of approved cancer drugs that incorporate the 7-azaindole core. pharmablock.com The synthesis of focused "libraries" of 7-azaindole derivatives, such as fluorescent 1,2,3-triazole hybrids, demonstrates the application of combinatorial principles to generate and test novel compounds for specific functions, such as antimicrobial activity. nih.gov The amenability of the this compound core to diverse chemical modifications makes it an ideal starting point for building combinatorial libraries to explore vast chemical spaces and accelerate the discovery of new lead compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives react with active methylene compounds (e.g., malononitrile or ethyl cyanoacetate) in acetic acid with catalytic HCl to form 1H-pyrrolo[2,3-b]pyridine derivatives . Another approach involves multi-step functionalization: NaH/MeI alkylation, nitration, and Suzuki coupling with arylboronic acids under Pd catalysis . Yield optimization requires precise control of temperature (e.g., 105°C for cross-coupling) and stoichiometric ratios of reagents.
Q. How is structural characterization of this compound validated in academic research?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : Distinct peaks for the aldehyde proton (~9.8–10.2 ppm) and pyrrolo-pyridine backbone carbons (120–160 ppm) confirm the structure .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H]+ for C₉H₇N₂O: calcd 175.0611; observed 175.0608) .
- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde functional group .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The aldehyde moiety serves as a key intermediate for synthesizing bioactive molecules. For example:
- FGFR Inhibitors : Derivatives like 3,5-disubstituted pyrrolo-pyridines are designed via Sonogashira coupling or amide formation, with IC₅₀ values <10 nM against FGFR1–3 .
- Anticancer Agents : Schiff base formation with amines generates compounds evaluated for kinase inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Discrepancies (e.g., unexpected downfield shifts in NMR) arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : To identify dynamic processes (e.g., aldehyde hydration in D₂O) .
- DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate assignments .
- X-ray Crystallography : Resolve ambiguity by determining solid-state structures, as demonstrated for related pyrrolo-pyridine derivatives .
Q. What strategies optimize regioselectivity in functionalizing this compound?
- Methodological Answer : Regioselective modifications depend on electronic and steric factors:
- Electrophilic Substitution : The C5 position is more reactive due to electron-rich pyrrole ring; nitration or halogenation occurs here .
- Cross-Coupling : Suzuki-Miyaura reactions at C7 require Pd(PPh₃)₄ and arylboronic acids with electron-withdrawing groups .
- Aldehyde Protection : Use of ethylene glycol or acetal formation prevents undesired side reactions during alkylation .
Q. How do researchers design bioassays to evaluate derivatives of this compound for kinase inhibition?
- Methodological Answer :
- Enzyme Assays : Measure IC₅₀ using recombinant FGFR1–4 kinases with ATP-Glo™ luminescence kits. Example: Pre-incubate compounds (0.1–1000 nM) with kinase, then quantify residual ATP .
- Cellular Assays : Test antiproliferative activity in Ba/F3 cells expressing FGFR isoforms via MTT assays. Dose-response curves (0.01–10 μM) identify potent inhibitors .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes in FGFR’s ATP-binding pocket, guiding SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
